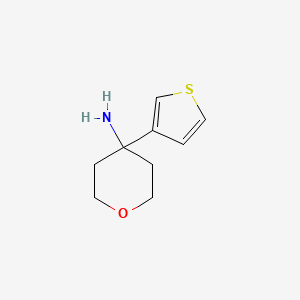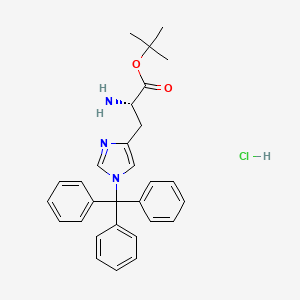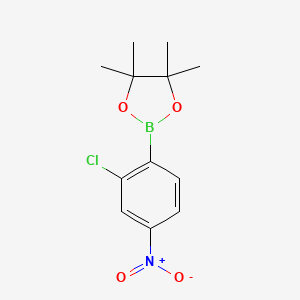
4-(噻吩-3-基)氧杂环己烷-4-胺
描述
“4-(Thiophen-3-yl)oxan-4-amine” is a chemical compound with a molecular weight of 183.27 . It is also known as “3-Thienyl-Oxa-4-Aminobenzenesulfonamide” with a molecular formula of C10H11NO2S2.
Synthesis Analysis
The synthesis of thiophene derivatives, including “4-(Thiophen-3-yl)oxan-4-amine”, can be achieved through various methods such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of “4-(Thiophen-3-yl)oxan-4-amine” is complex. The compound contains a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . The compound also contains an oxan ring and an amine group .Chemical Reactions Analysis
Thiophene derivatives, including “4-(Thiophen-3-yl)oxan-4-amine”, are known to undergo various chemical reactions. For instance, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .科学研究应用
药物化学:抗癌剂
噻吩衍生物,包括4-(噻吩-3-基)氧杂环己烷-4-胺,已被探索用于开发抗癌剂 。噻吩的独特结构允许合成可以与各种生物靶标相互作用的化合物,可能导致开发新的化学治疗药物。
材料科学:有机半导体
该化合物的噻吩部分有助于有机半导体的进展 。这些材料对于开发柔性电子设备至关重要,为传统的硅基半导体提供了替代方案。
有机电子:场效应晶体管
噻吩基分子,包括4-(噻吩-3-基)氧杂环己烷-4-胺,在有机场效应晶体管 (OFET) 的制造中非常重要 。OFET 是制造柔性显示器和传感器的基本组成部分。
光电子学:有机发光二极管 (OLED)
噻吩化合物由于其优异的电致发光特性,是 OLED 设计中不可或缺的一部分 。OLED 技术广泛应用于显示器和照明应用中,受益于该化合物在电刺激下发光的特性。
药理学:抗炎和抗菌特性
噻吩衍生物表现出多种药理特性,包括抗炎和抗菌活性 。这使得它们在药物开发中具有价值,有助于开发治疗各种炎症和感染的新疗法。
化学合成:腐蚀抑制剂
在工业化学中,噻吩衍生物被用作腐蚀抑制剂 。它们有助于保护金属免受腐蚀,延长各种应用中金属部件的使用寿命。
未来方向
Thiophene-based analogs, including “4-(Thiophen-3-yl)oxan-4-amine”, have been the focus of many scientists due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on developing more efficient synthetic strategies for these compounds and exploring their potential applications in various fields.
作用机制
Target of action
The primary targets of similar compounds, such as aromatic amines, are often proteins or enzymes within cells. These targets play crucial roles in various biochemical processes, including signal transduction, metabolic pathways, and gene expression .
Mode of action
Aromatic amines, like “4-(Thiophen-3-yl)oxan-4-amine”, can interact with their targets through various mechanisms. One common mechanism is through electron transfer, which can lead to changes in the target’s structure or function .
Biochemical pathways
Similar compounds have been shown to affect various pathways, including those involved in cell signaling, metabolism, and gene expression .
Result of action
Similar compounds can cause changes in cell signaling, gene expression, and metabolic processes .
Action environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For example, temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
生化分析
Biochemical Properties
4-(Thiophen-3-yl)oxan-4-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiophene-based analogs, which are known for their biological activities . The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This compound’s ability to form stable complexes with proteins makes it a valuable tool in studying protein-ligand interactions.
Cellular Effects
The effects of 4-(Thiophen-3-yl)oxan-4-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties . These effects are mediated through the compound’s interaction with key signaling molecules and transcription factors, leading to altered gene expression and metabolic flux.
Molecular Mechanism
At the molecular level, 4-(Thiophen-3-yl)oxan-4-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. The molecular mechanism also involves changes in the conformation of target proteins, which can affect their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Thiophen-3-yl)oxan-4-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes, including prolonged inhibition or activation of specific enzymes.
Dosage Effects in Animal Models
The effects of 4-(Thiophen-3-yl)oxan-4-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
4-(Thiophen-3-yl)oxan-4-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound can affect metabolic flux by altering the levels of key metabolites. For example, thiophene derivatives have been shown to influence the activity of enzymes involved in oxidative stress responses and energy metabolism . These interactions can lead to changes in the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of 4-(Thiophen-3-yl)oxan-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, thiophene derivatives have been found to interact with membrane transporters, facilitating their uptake and distribution within cells . The compound’s ability to bind to specific proteins also influences its intracellular localization and biological activity.
Subcellular Localization
4-(Thiophen-3-yl)oxan-4-amine exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, thiophene derivatives have been shown to localize to the nucleus, where they can interact with transcription factors and influence gene expression . The subcellular localization of this compound is crucial for its role in modulating cellular processes.
属性
IUPAC Name |
4-thiophen-3-yloxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c10-9(2-4-11-5-3-9)8-1-6-12-7-8/h1,6-7H,2-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZAIFDAEUMCBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CSC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1466393.png)
![1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466400.png)
![1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466401.png)
![3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1466402.png)
![3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1466403.png)






![{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1466413.png)
![4-(chloromethyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1466414.png)
![{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1466416.png)